molecular formula C21H25NO8S B12456879 2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid

2-[2-Methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid

Cat. No.: B12456879
M. Wt: 451.5 g/mol
InChI Key: OWBFCJROIKNMGD-UHFFFAOYSA-N
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Description

Rigosertib is a synthetic benzyl styryl sulfone compound, known for its potential as a therapeutic agent in cancer treatment. It was originally developed as a non-ATP competitive multikinase inhibitor and has shown efficacy in inducing apoptosis and cell-cycle arrest in various human cancer cell lines .

Preparation Methods

The synthesis of Rigosertib involves multiple steps, starting with the preparation of the benzyl styryl sulfone core. The synthetic route typically includes the reaction of 2,4,6-trimethoxybenzaldehyde with benzyl bromide in the presence of a base to form the benzyl styryl intermediate. This intermediate is then subjected to sulfonation using sulfur trioxide-pyridine complex to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Rigosertib undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Rigosertib is unique compared to other similar compounds due to its multi-targeted mechanism of action. While other compounds like Vinca alkaloids also interfere with microtubule dynamics, Rigosertib’s ability to inhibit PLK1 and disrupt RAS signaling sets it apart . Similar compounds include:

Rigosertib’s unique combination of mechanisms makes it a versatile and promising candidate for cancer therapy .

Properties

IUPAC Name

2-[2-methoxy-5-[2-(2,4,6-trimethoxyphenyl)ethenylsulfonylmethyl]anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBFCJROIKNMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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